molecular formula C15H17NO B7552160 Bicyclo[2,2,1]hept-2-ene-5-carboxamide, N-benzyl-

Bicyclo[2,2,1]hept-2-ene-5-carboxamide, N-benzyl-

Cat. No. B7552160
M. Wt: 227.30 g/mol
InChI Key: BITZGJODSWYPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2,2,1]hept-2-ene-5-carboxamide, N-benzyl- is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BHC and has a unique structure that makes it interesting for researchers to study its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BHC is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and topoisomerase II. These enzymes are involved in DNA replication and transcription, and their inhibition can lead to cell death.
Biochemical and Physiological Effects:
BHC has been found to have biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth of cancer cells and induce apoptosis. BHC has also been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can improve memory and learning. Additionally, BHC has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BHC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to have anticancer and anti-inflammatory properties, which make it useful for studying cancer and inflammation. However, there are also limitations to using BHC in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be considered.

Future Directions

There are several future directions for the study of BHC. One direction is to further investigate its mechanism of action and identify its molecular targets. This can help to improve the specificity of BHC and reduce off-target effects. Another direction is to study the potential of BHC as a treatment for Alzheimer's disease. It has been found to inhibit the activity of acetylcholinesterase, which is a target for Alzheimer's disease treatment. Additionally, BHC can be modified to improve its properties, such as its solubility and bioavailability, which can increase its potential for clinical use.
Conclusion:
Bicyclo[2,2,1]hept-2-ene-5-carboxamide, N-benzyl- is a chemical compound that has been studied for its potential applications in scientific research. It has been found to have anticancer and anti-inflammatory properties, and has potential as a treatment for Alzheimer's disease. The synthesis of BHC is a simple process, and it is a stable compound that can be easily purified. While there are limitations to using BHC in lab experiments, there are also several future directions for its study, including investigating its mechanism of action and modifying its properties to improve its potential for clinical use.

Synthesis Methods

The synthesis of BHC involves the reaction of bicyclo[2,2,1]hept-2-ene-5-carboxylic acid with benzylamine in the presence of a coupling agent. The reaction results in the formation of BHC as a white solid. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

BHC has been studied for its potential applications in scientific research. It has been found to have anticancer properties and has been used in the development of anticancer drugs. BHC has also been studied for its potential application in the treatment of Alzheimer's disease. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in memory and learning.

properties

IUPAC Name

N-benzylbicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c17-15(14-9-12-6-7-13(14)8-12)16-10-11-4-2-1-3-5-11/h1-7,12-14H,8-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITZGJODSWYPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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